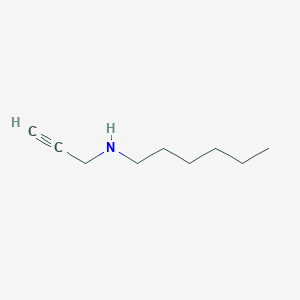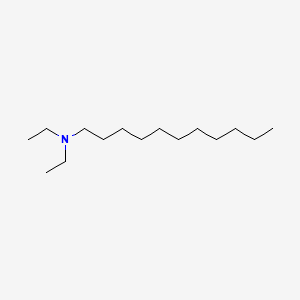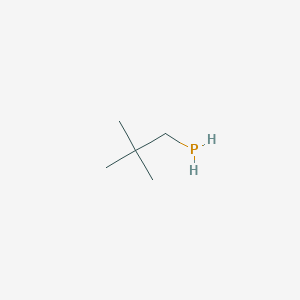
(2,2-Dimethylpropyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)phosphane, also known as tris(2,2-dimethylpropyl)phosphine, is an organophosphorus compound with the molecular formula C15H33P. It is a tertiary phosphine, characterized by the presence of three 2,2-dimethylpropyl groups attached to a central phosphorus atom. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield tertiary phosphines. This method is widely used due to its efficiency and versatility .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as vacuum distillation, is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the 2,2-dimethylpropyl groups can be replaced by other substituents.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and organometallic compounds are used.
Coordination: Transition metals like palladium and platinum are often involved.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(2,2-Dimethylpropyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of organophosphorus compounds and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s unique structure allows it to stabilize transition states and facilitate various chemical reactions. The molecular targets include transition metals, and the pathways involved are primarily related to catalysis and coordination chemistry .
Comparison with Similar Compounds
Di-tert-butylneopentylphosphine: Similar in structure but with different substituents.
Tris(2,2-dimethylpropyl)phosphine: A closely related compound with similar properties.
Uniqueness: (2,2-Dimethylpropyl)phosphane is unique due to its specific structural arrangement, which imparts distinct reactivity and coordination properties. Its ability to form stable complexes with transition metals sets it apart from other phosphines .
Properties
CAS No. |
54772-70-2 |
|---|---|
Molecular Formula |
C5H13P |
Molecular Weight |
104.13 g/mol |
IUPAC Name |
2,2-dimethylpropylphosphane |
InChI |
InChI=1S/C5H13P/c1-5(2,3)4-6/h4,6H2,1-3H3 |
InChI Key |
HJPQKYUERLEXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

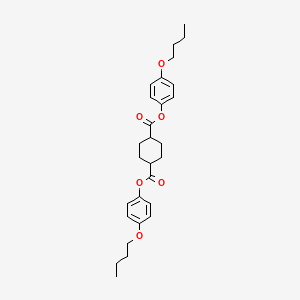

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
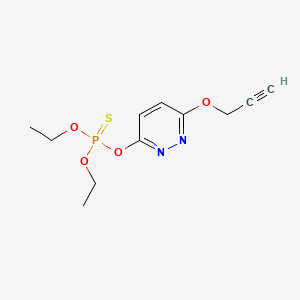
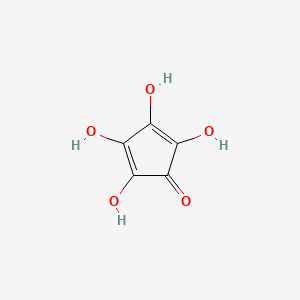
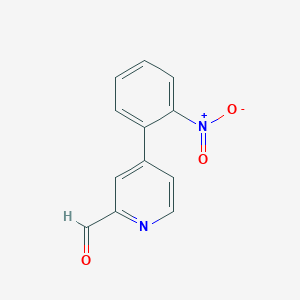
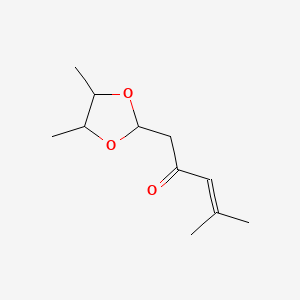
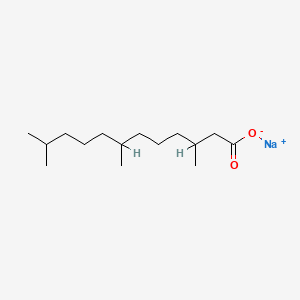
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
